(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRPPPUHXEHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448809 | |
| Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153122-60-2 | |
| Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid typically involves the reaction of 1-chloro-5-fluoro-4-iodo-2-methoxybenzene with a boron source, such as trimethyl borate, under palladium-catalyzed conditions. The reaction proceeds through a palladium-catalyzed borylation process, where the iodine atom is replaced by a boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds. It can also participate in other reactions, such as oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and reaction temperature around 80-100°C.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H7BClFO3
- Molecular Weight : 193.49 g/mol
- Functional Groups : Boronic acid, methoxy, chloro, and fluoro substituents.
The presence of these functional groups imparts unique electronic and steric properties that enhance its reactivity in various chemical reactions.
Organic Synthesis
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is primarily utilized as a building block in organic synthesis. It is particularly effective in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides. This capability is crucial for synthesizing complex organic molecules.
Key Reaction Conditions :
- Suzuki-Miyaura Coupling :
- Catalyst : Palladium (e.g., Pd(PPh3)4)
- Base : Potassium carbonate (K2CO3)
- Solvent : Toluene or ethanol
- Temperature : 80-100°C
Biological Applications
The compound has been investigated for its potential in medicinal chemistry, particularly in the development of boron-containing drugs. Its ability to form reversible covalent bonds with hydroxyl groups makes it a valuable tool for studying enzyme inhibition and other biological interactions.
Potential Uses :
- Development of antibacterial agents.
- Research on enzyme inhibition mechanisms.
- Boron neutron capture therapy (BNCT) for cancer treatment.
Material Science
In industry, this compound is utilized in producing advanced materials such as polymers and electronic components. Its reactivity allows for the synthesis of novel materials with tailored properties.
Case Studies and Research Findings
Recent studies have highlighted the antibacterial properties of boronic acids, including this compound. Research indicates that halogenated derivatives exhibit significant antibacterial effects against various pathogens.
Antibacterial Activity Study
A study examined the effects of various phenylboronic acids against Vibrio species, demonstrating that halogenated derivatives reduce biofilm formation significantly.
| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |
| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |
| This compound | TBD | TBD |
This study emphasizes the potential of this compound as an effective antibacterial agent due to its structural characteristics.
Mechanism of Action
The primary mechanism of action for (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the transfer of the aryl group to the halide.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Acidity
The electronic and steric profiles of boronic acids are dictated by substituent type, position, and number. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (Cl, F) lower the pKa of the boronic acid, enhancing its Lewis acidity and reactivity in diol-binding or cross-coupling reactions. Methoxy groups (electron-donating) counteract this effect, raising pKa slightly compared to non-methoxy analogs .
- Steric Effects: Bulky substituents (e.g., isopropoxy in ) reduce reaction rates in coupling reactions due to hindered access to the boron center.
- Biological Activity : Halogenated derivatives, including the target compound, exhibit antiproliferative effects in cancer cells, likely due to proteasome inhibition or interaction with serine hydrolases .
Comparative Binding Affinity and Selectivity
Boronic acids bind diols (e.g., sugars) and participate in pH-dependent equilibria between trigonal (boronic acid) and tetrahedral (boronate) forms. The target compound’s 4-Cl and 2-F substituents create a polarized aromatic ring, increasing affinity for hydroxyl-rich targets like bacterial enzymes or glucose transporters . In contrast:
- 3-AcPBA and 4-MCPBA , commonly used in glucose sensing, have higher pKa (~8.5–9.0) than halogenated derivatives, limiting their utility at physiological pH .
Biological Activity
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and implications in therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHBClF O
- Molecular Weight : 193.49 g/mol
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of boronic acids, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens.
- Minimum Inhibitory Concentration (MIC) :
-
Mechanism of Action :
- These compounds disrupt biofilm formation and attenuate virulence factors such as motility and hydrophobicity in bacteria, which are crucial for their pathogenicity. The presence of halogen atoms enhances the interaction with bacterial cell surfaces, potentially increasing the efficacy of these compounds .
Case Studies and Research Findings
A study examining the effects of various phenylboronic acids found that halogenated derivatives, including those similar to this compound, demonstrated potent antibacterial properties. The research involved testing the compounds against Vibrio species, where a significant reduction in biofilm formation was observed .
| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |
| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |
| This compound | TBD | TBD |
Pharmacological Implications
The unique properties of this compound suggest potential applications in drug development:
- Anticancer Activity :
- Diabetes Research :
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary data indicate that some boronic acids can exhibit toxicity at higher concentrations; thus, further studies are needed to evaluate the safety profile of this compound in vivo.
Q & A
Q. How can boronic acids be utilized in real-time bacterial detection systems?
- Biosensor Design : Functionalize carbon dots (C-dots) with boronic acid moieties. These bind to glycolipids on Gram-positive bacteria (e.g., Staphylococcus aureus), inducing fluorescence quenching for rapid detection .
- Selectivity : Adjust boronic acid density on C-dots to favor interactions with bacterial surface diols over mammalian cell glycans .
Methodological Considerations
- Kinetic Studies : Stopped-flow fluorescence assays reveal boronic acid-diol binding occurs within seconds (kₒₙ: D-fructose > D-tagatose > D-glucose), guiding sensor response-time optimization .
- Computational Modeling : DFT calculations predict boronic acid pKa shifts upon diol binding, aiding chemosensor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
